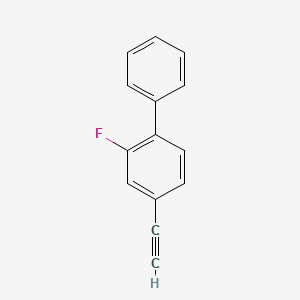
4-Ethynyl-2-fluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F It is a biphenyl derivative where one of the phenyl rings is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1,1’-biphenyl typically involves the coupling of 2-fluorophenylacetylene with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium(0) as a catalyst and copper(I) iodide as a co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Ethynyl-2-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Ethynyl-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2-fluoro-1,1’-biphenyl.
Substitution: Formation of 4-ethynyl-2-aminobiphenyl or 4-ethynyl-2-thiobiphenyl.
科学研究应用
4-Ethynyl-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.
作用机制
The mechanism of action of 4-Ethynyl-2-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
4-Ethynylbiphenyl: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
2-Fluoro-1,1’-biphenyl:
4-Ethynyl-2-chloro-1,1’-biphenyl:
Uniqueness
4-Ethynyl-2-fluoro-1,1’-biphenyl is unique due to the combination of the ethynyl and fluoro substituents, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
属性
分子式 |
C14H9F |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
4-ethynyl-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C14H9F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
InChI 键 |
MBMMDZUOUNJYLS-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
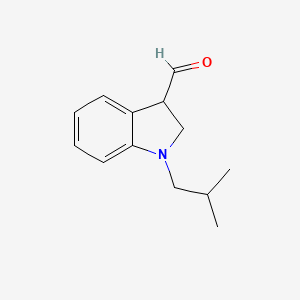

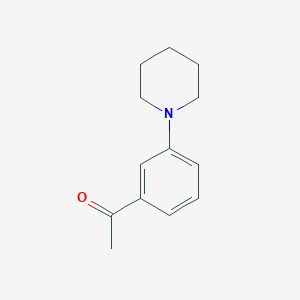
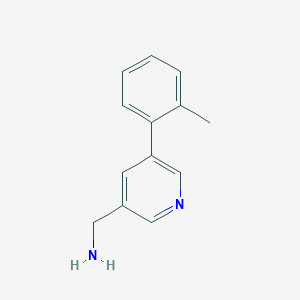
![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)

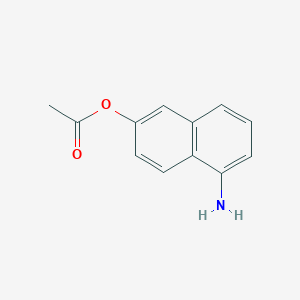
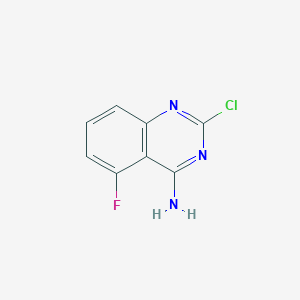

![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
